1-(6-Aminopyridazin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Aminopyridazin-4-yl)ethan-1-ol is an organic compound that features a pyridazine ring substituted with an amino group at the 6-position and an ethan-1-ol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridazin-4-yl)ethan-1-ol typically involves the reaction of 6-chloropyridazine with ethanolamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethanolamine group. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Aminopyridazin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
1-(6-Aminopyridazin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-Aminopyridazin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
2-(4-(6-Aminopyridazin-3-yl)piperazin-1-yl)ethan-1-ol: This compound has a similar structure but with a piperazine ring instead of a pyridazine ring.
1-(6-Fluoropyridin-2-yl)ethan-1-ol: This compound has a fluorine atom instead of an amino group.
Uniqueness: 1-(6-Aminopyridazin-4-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridazine ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(6-aminopyridazin-4-yl)ethanol |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-2-6(7)9-8-3-5/h2-4,10H,1H3,(H2,7,9) |
InChI Key |
FRYNHYHRDZNCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NN=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.